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Compound of Interest

Compound Name: 6-chloro-8-methyl-9H-purine

Cat. No.: B183387 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-amino-8-methyl-9H-purine, also known as 8-methyladenine, is a modified purine base of

significant interest in medicinal chemistry and chemical biology. As an analog of adenine, its

incorporation into oligonucleotides can influence nucleic acid structure and recognition, making

it a valuable tool for probing DNA and RNA functions. Furthermore, substituted purine scaffolds

are central to the development of a wide range of therapeutic agents, including inhibitors for

kinases and other enzymes. The synthesis of 8-methyladenine from 6-chloro-8-methyl-9H-
purine is a key transformation, proceeding via a nucleophilic aromatic substitution pathway.

This document provides detailed protocols for this synthesis, along with relevant data and

procedural workflows.

Chemical Reaction and Mechanism
The synthesis involves the nucleophilic displacement of the chlorine atom at the C6 position of

the purine ring by an amino group. This reaction is typically carried out using a source of

ammonia, such as aqueous or alcoholic ammonia, at elevated temperatures in a sealed

reaction vessel. The electron-withdrawing nature of the purine ring system facilitates the attack

of the nucleophile (ammonia) on the electron-deficient C6 carbon.

Caption: Chemical transformation of 6-chloro-8-methyl-9H-purine to 6-amino-8-methyl-9H-

purine.
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Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the synthesis,

purification, and characterization of the target compound.

1. Materials and Reagents:

6-chloro-8-methyl-9H-purine

Ammonium hydroxide (28-30% aqueous solution) or saturated methanolic/ethanolic

ammonia

Methanol or Ethanol

Deionized water

Activated charcoal

Celatom® or filter aid

Standard laboratory glassware

High-pressure reaction vessel or sealed tube

Magnetic stirrer with heating plate

Rotary evaporator

Melting point apparatus

Instrumentation for analytical characterization (NMR, MS, IR)

2. Synthesis Procedure:

In a high-pressure reaction vessel, combine 6-chloro-8-methyl-9H-purine (1.0 eq) with a

solution of aqueous ammonium hydroxide or alcoholic ammonia (e.g., 20-30 mL per gram of

starting material).

Seal the vessel securely.
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Place the vessel in an oil bath or heating mantle and heat to 130-150 °C with vigorous

stirring.

Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC) if feasible (a sample can be taken after cooling down the

vessel).

After the reaction is complete, cool the vessel to room temperature.

Carefully unseal the vessel in a well-ventilated fume hood.

Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess

ammonia under reduced pressure using a rotary evaporator.

3. Purification Protocol (Recrystallization):

Dissolve the crude solid residue obtained from the synthesis in a minimum amount of boiling

deionized water.

If the solution is colored, add a small amount of activated charcoal and boil for an additional

5-10 minutes.

While hot, filter the solution through a pad of Celatom® or a fluted filter paper to remove the

charcoal and any insoluble impurities.

Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath (0-

4 °C) for at least 1 hour to facilitate complete crystallization.

Collect the resulting crystalline solid by vacuum filtration.

Wash the crystals with a small amount of cold deionized water.

Dry the purified product under vacuum to a constant weight.

4. Characterization:

The identity and purity of the final product, 6-amino-8-methyl-9H-purine, should be confirmed

using standard analytical techniques:
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Melting Point: Compare the observed melting point with the literature value.

Mass Spectrometry (MS): Determine the molecular weight. Expected [M+H]⁺: ~150.07.

¹H NMR: Confirm the proton chemical shifts and integration.

¹³C NMR: Confirm the carbon chemical shifts.[1]

Quantitative Data Summary
The efficiency of the amination of 6-chloropurines is dependent on the specific substrate,

ammonia source, temperature, and reaction time. The following table summarizes typical

conditions and reported yields for analogous reactions, providing a baseline for optimization.

Starting
Material

Reagent/Sol
vent

Temperatur
e (°C)

Time (h) Yield (%) Reference

6-chloro-9-

cyclopentylpu

rine

Cyclopentyla

mine/MeOH
125 6 89 [2]

6-

chloropurine

Hydrazine

hydrate/EtOH
Reflux 2-4 High [3]

2,6-

dichloropurin

e

KNH₂ / liq.

NH₃
- - - [4]

6-

chloropurine

NaH, 2-

chlorotetrahy

drofuran /

DMF

0 to RT 12-24 - [5]

Workflow and Process Visualization
The overall process from starting material to the final, characterized product can be visualized

as a clear workflow.
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Caption: Experimental workflow for the synthesis of 6-amino-8-methyl-9H-purine.

Safety Precautions
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Pressure Hazard: The reaction is performed at high temperatures in a sealed vessel, which

generates significant pressure. Use a vessel rated for the expected temperature and

pressure and operate behind a blast shield.

Corrosive and Volatile Reagents: Handle ammonium hydroxide and organic solvents in a

well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including

safety goggles, lab coat, and chemical-resistant gloves.

Heating: Use a properly configured heating mantle or oil bath with temperature control to

avoid overheating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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